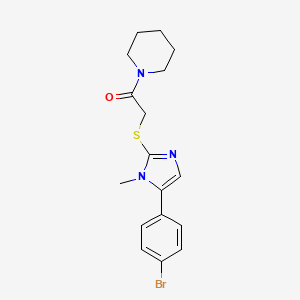

2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-[5-(4-bromophenyl)-1-methylimidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20BrN3OS/c1-20-15(13-5-7-14(18)8-6-13)11-19-17(20)23-12-16(22)21-9-3-2-4-10-21/h5-8,11H,2-4,9-10,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFSKGROPULQOQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1SCC(=O)N2CCCCC2)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrN3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone typically involves multiple steps:

Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic conditions.

Introduction of the Bromophenyl Group: The bromophenyl group is introduced via a halogenation reaction, where a phenyl group is treated with bromine in the presence of a catalyst.

Thioether Formation: The imidazole derivative is then reacted with a thiol compound to form the thioether linkage.

Attachment of the Piperidine Moiety: Finally, the piperidine group is introduced through a nucleophilic substitution reaction, where the thioether intermediate reacts with piperidine under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, forming sulfoxides or sulfones.

Reduction: Reduction reactions can target the imidazole ring or the bromophenyl group, potentially leading to dehalogenation or hydrogenation products.

Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere are commonly used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Dehalogenated or hydrogenated derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial properties of compounds containing imidazole structures. For instance, 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone has demonstrated significant activity against various bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This Compound | Escherichia coli | 6.25 µg/mL |

| Similar Imidazole Derivative | Staphylococcus aureus (MRSA) | 12.5 µg/mL |

The mechanism behind this activity may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic enzymes .

Anticancer Potential

Imidazole derivatives have also been investigated for their anticancer properties. The presence of halogen substituents such as bromine may enhance the compound's ability to interact with specific molecular targets in cancer cells. Research indicates that these compounds can induce apoptosis in various cancer cell lines .

Case Studies

Several case studies have documented the efficacy of similar compounds in treating infections and certain types of cancer:

- Antimicrobial Efficacy : A study demonstrated that imidazole derivatives showed promising results against resistant bacterial strains, suggesting potential use as novel antimicrobial agents .

- Cancer Treatment : Research has shown that certain imidazole derivatives can inhibit tumor growth in vitro and in vivo, indicating their potential as anticancer therapeutics .

Mechanism of Action

The exact mechanism of action for 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone would depend on its specific application. Generally, the compound could

Biological Activity

2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone, often referred to as a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structural features, including the presence of an imidazole ring, a bromophenyl group, and a thioether linkage, suggest a variety of interactions with biological targets.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Properties

| Property | Value |

|---|---|

| Molecular Weight | 360.29 g/mol |

| Solubility | Moderately soluble |

| Log P (octanol/water) | 3.5 |

The exact mechanism of action for this compound is not completely elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors. The imidazole ring may facilitate coordination with metal ions in enzyme active sites, while the bromophenyl group could enhance lipophilicity, promoting membrane permeability.

Antimicrobial Activity

Research has indicated that imidazole derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds have demonstrated effectiveness against various bacteria and protozoa:

- In Vitro Studies : Compounds similar to 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone have shown activity against Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 6.5 μM to 9.4 μM .

Anticancer Activity

Imidazole derivatives have also been explored for their anticancer properties. For example, hybrid compounds combining imidazole and other pharmacophores have demonstrated selective cytotoxicity against cancer cell lines:

- Case Study : A study reported that specific imidazole derivatives exhibited high selectivity against renal cancer cells (A498) and breast cancer cells (MDA-MB-468) .

Structure-Activity Relationship (SAR)

The biological activity of 2-((5-(4-bromophenyl)-1-methyl-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone can be influenced by modifications in its structure. For instance:

| Modification | Effect on Activity |

|---|---|

| Bromine Substitution | Increased lipophilicity and potency |

| Imidazole Ring Size | Altered interaction with biological targets |

| Piperidine Linkage | Enhanced receptor binding affinity |

Q & A

Q. What are the key considerations for synthesizing this compound with high purity?

The synthesis involves multi-step reactions, including imidazole ring formation, bromophenyl substitution, and thioether linkage. Critical factors include:

- Controlled temperature and solvent selection : For example, anhydrous solvents (e.g., DMF or THF) and temperatures between 60–80°C are often used to optimize intermediate stability .

- Catalysts : Pd-based catalysts or bases like triethylamine facilitate coupling reactions .

- Purification : Column chromatography or recrystallization ensures purity (>95%), monitored via TLC .

Table 1: Example Synthesis Conditions

Q. Which analytical techniques are most effective for characterizing this compound?

- NMR spectroscopy : H and C NMR confirm structural integrity, with characteristic peaks for the imidazole (δ 7.2–7.8 ppm) and piperidine (δ 1.5–2.5 ppm) moieties .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 435.02 for [M+H]⁺) .

- HPLC : Purity assessment (>98%) using C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can reaction yields be optimized during the introduction of the 4-bromophenyl group?

- Substitution efficiency : Use excess 4-bromophenylboronic acid (1.5 eq) in Suzuki-Miyaura couplings to drive the reaction to completion .

- Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 12 hrs) and improves yields by 15–20% .

- Contradiction note : Lower yields (<50%) reported in non-polar solvents (toluene) vs. polar aprotic solvents (DMF, 70–85%) .

Q. What methodologies evaluate this compound’s anticancer or antimicrobial activity?

- In vitro assays :

- MTT assay : IC₅₀ values against cancer cell lines (e.g., MCF-7, HepG2) .

- Microdilution : Minimum inhibitory concentration (MIC) against Gram-positive bacteria (e.g., S. aureus) .

- Mechanistic studies : Fluorescence-based assays (e.g., DNA intercalation or topoisomerase inhibition) .

Q. How can contradictions in biological activity data across studies be resolved?

- Variable protocols : Differences in cell line selection (e.g., HeLa vs. A549) or bacterial strains may explain discrepancies .

- Structural analogs : Compare activity of derivatives (e.g., chloro vs. bromo substituents) to identify pharmacophores .

- Dosage adjustments : Test higher concentrations (up to 100 µM) to confirm dose-dependent effects .

Q. What computational approaches predict binding affinity to biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with kinases or bacterial enzymes (e.g., binding energy ≤ -8 kcal/mol suggests strong affinity) .

- MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

- QSAR models : Correlate substituent electronegativity (e.g., bromine’s σ-value) with bioactivity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.